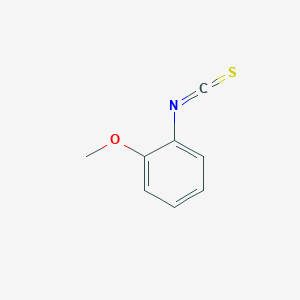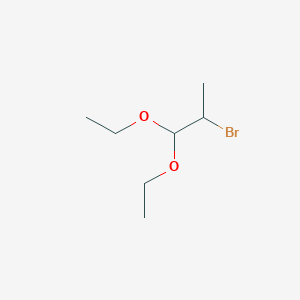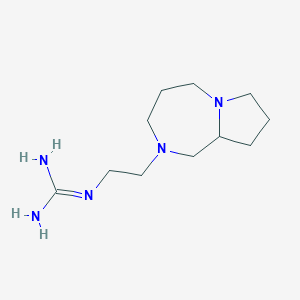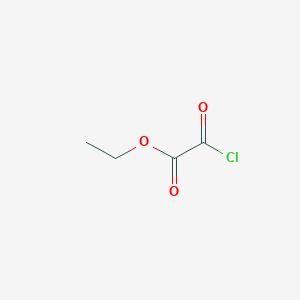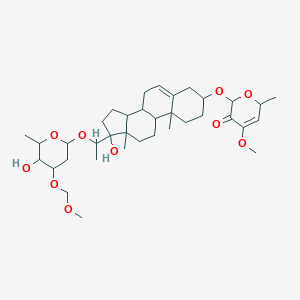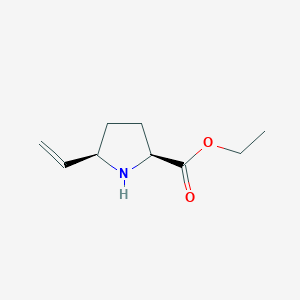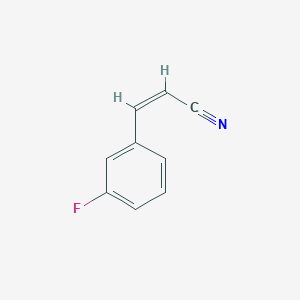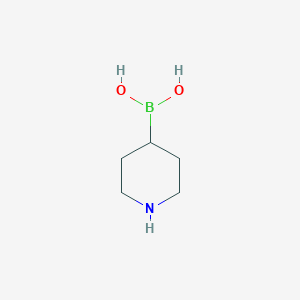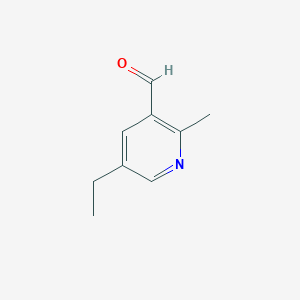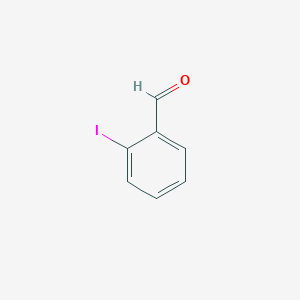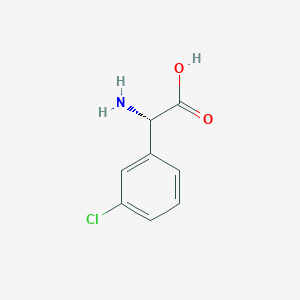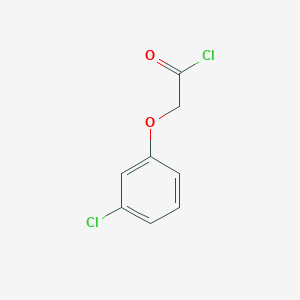
3-Chlorophenoxyacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenoxyacetyl chloride is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenoxyacetic acid, where the hydrogen atom in the carboxyl group is replaced by a chlorine atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Chlorophenoxyacetyl chloride is a chemical compound used in research
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes
Biochemical Pathways
Biochemical pathways refer to a series of chemical reactions occurring within a cell . In-depth studies are needed to summarize the affected pathways and their downstream effects.
Action Environment
Environmental factors can significantly impact the action of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorophenoxyacetyl chloride can be synthesized through the reaction of 3-chlorophenol with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenoxyacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-chlorophenoxyacetic acid and hydrochloric acid.
Reduction: It can be reduced to 3-chlorophenoxyacetaldehyde using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions; often performed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride; conducted under anhydrous conditions
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
3-Chlorophenoxyacetic Acid: Formed through hydrolysis.
3-Chlorophenoxyacetaldehyde: Formed through reduction
Scientific Research Applications
3-Chlorophenoxyacetyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving acyl chlorides.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetyl Chloride: Similar in structure but with the chlorine atom at the para position.
2-Chlorophenoxyacetyl Chloride: Similar in structure but with the chlorine atom at the ortho position
Uniqueness
3-Chlorophenoxyacetyl chloride is unique due to the position of the chlorine atom at the meta position, which influences its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in the physical and chemical properties compared to its ortho and para counterparts .
Properties
IUPAC Name |
2-(3-chlorophenoxy)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPINZNVDHXIYAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426631 |
Source


|
| Record name | 3-CHLOROPHENOXYACETYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114476-84-5 |
Source


|
| Record name | 3-CHLOROPHENOXYACETYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
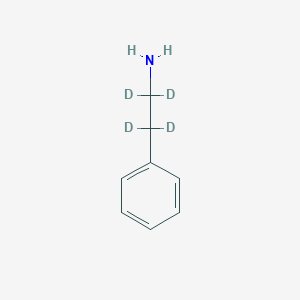
![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
